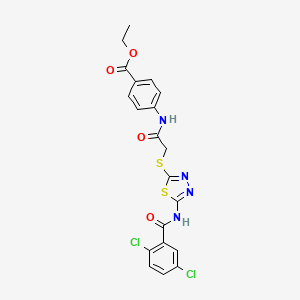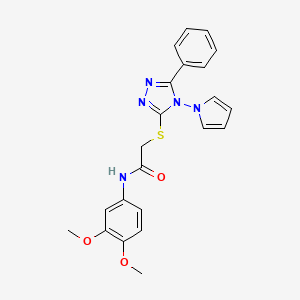![molecular formula C16H20N4O4S B3013173 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 2034260-58-5](/img/structure/B3013173.png)
N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide" is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural features, such as 1,3,4-thiadiazole rings, which are of interest due to their biological activities. For instance, the first paper describes the synthesis of propanamides containing pyrimidine and 1,3,4-thiadiazole rings, which showed selective herbicidal activity against Brassica campestris L. . The second paper reports on the synthesis of 1,3,4-thiadiazole derivatives with antioxidant and urease inhibition activities . The third paper focuses on a compound with a thiadiazolo[2,3-a]pyrimidin ring, which exhibited effective herbicidal activity . These studies suggest that the compound may also possess interesting biological properties.
Synthesis Analysis
The synthesis of related compounds involves multistep reactions. In the first paper, the target compounds were synthesized by reacting 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-benzaldehyde with aminothiourea, followed by ring closure and further reaction with 2-aroxy-propionyl chlorides . The second paper describes the synthesis of 1,3,4-thiadiazole derivatives through dehydrative cyclization of hydrazinecarbothioamide derivatives . The third paper details the synthesis of a thiadiazolo[2,3-a]pyrimidin compound using bromine as a cyclic reagent . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H-NMR), electron impact mass spectrometry (EIMS), and elemental analyses were used to confirm the structures of the synthesized compounds in the first paper . The second paper also utilized IR, (1)H NMR, (13)C NMR, elemental analysis, and mass spectroscopy for structural characterization . The third paper provided detailed crystallographic data for a thiadiazolo[2,3-a]pyrimidin compound, which could offer insights into the molecular structure of the compound .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the compound "this compound". However, the reported compounds exhibit reactivity typical of propanamides and thiadiazoles, such as the ability to undergo ring closure and react with various chlorides to form target compounds . The reactivity of these compounds could be indicative of the types of chemical reactions that the compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the papers. However, the related compounds exhibit moderate to good yields and selective biological activities, which could be attributed to their physical and chemical properties . The crystallographic data provided in the third paper, including the density and crystal system, could be relevant for understanding the physical properties of similar compounds . The antioxidant and urease inhibition activities reported in the second paper suggest that the compound might also exhibit such properties .
Applications De Recherche Scientifique
Synthesis and Herbicidal Activity
- Research has demonstrated the synthesis of compounds with significant herbicidal activity, indicating potential applications in agriculture for weed control. For example, a study reported the crystal structure and herbicidal activity of a closely related compound, highlighting its effectiveness against certain plant species (Liu et al., 2008).
Anticancer and Antimicrobial Properties
- Compounds with structural similarities have been synthesized and evaluated for their anticancer and antimicrobial activities. This includes research on Schiff bases derived from 1,3,4-thiadiazole compounds, which showed promise in both DNA protection against oxidative damage and antimicrobial efficacy against specific strains (Gür et al., 2020).
Antioxidant Activities
- Novel derivatives of compounds related to the query have been synthesized, displaying significant antioxidant activities. This suggests potential applications in the development of treatments for diseases caused by oxidative stress (Tumosienė et al., 2020).
Development of Antidepressants
- A small series of compounds was identified as potential antidepressants with reduced side effects, pointing towards applications in mental health treatment (Bailey et al., 1985).
Antioxidant and Urease Inhibition
- A study on the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives highlighted their antioxidant and urease inhibitory activities, indicating potential for pharmaceutical applications (Khan et al., 2010).
Propriétés
IUPAC Name |
N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-10-13(11(2)24-18-10)6-8-16(21)17-12-5-7-14-15(9-12)20(4)25(22,23)19(14)3/h5,7,9H,6,8H2,1-4H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAVJAXZZIQCPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


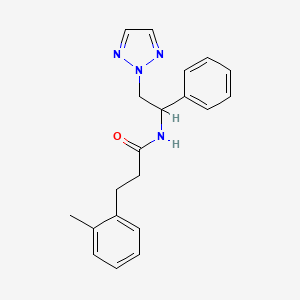
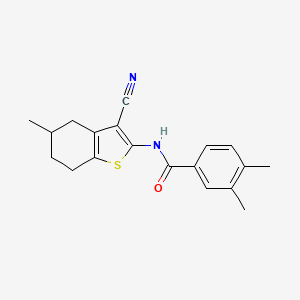

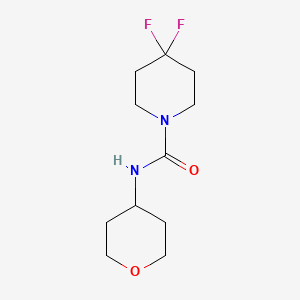
![{[2-(3,5-Dichlorophenoxy)phenyl]methyl}(methyl)amine](/img/structure/B3013100.png)
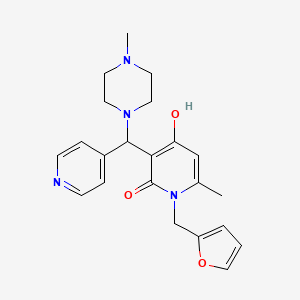
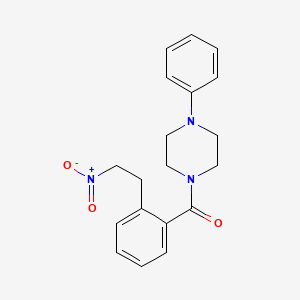
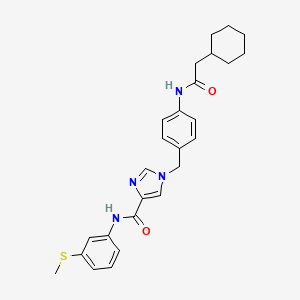
![Tert-butyl N-[4-[2-[4-(2-chloropropanoyl)piperazin-1-yl]-2-oxoethyl]phenyl]carbamate](/img/structure/B3013106.png)
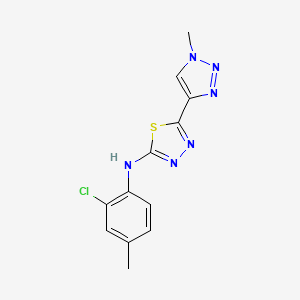
![3-cyclobutoxy-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3013108.png)
